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Compound of Interest

Compound Name:
4,6-Dimethyl-benzothiazol-2-

ylamine

Cat. No.: B056781 Get Quote

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, renowned

for its presence in a multitude of compounds exhibiting a broad spectrum of biological activities.

Its versatile chemical nature, which allows for diverse intermolecular interactions, establishes it

as a valuable starting point for the design of novel therapeutic agents. This guide presents a

comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole

analogs, with a primary focus on their anticancer and antimicrobial properties, supported by

experimental data and detailed methodologies.

Anticancer Activity of 2-Aminobenzothiazole
Derivatives
Derivatives of 2-aminobenzothiazole have emerged as promising candidates for anticancer

drug development, targeting a variety of critical pathways involved in tumor progression and

proliferation. These include, but are not limited to, protein kinases such as PI3K, AKT, mTOR,

EGFR, and CDK2.[1][2]

Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 2-

aminobenzothiazole analogs, providing a comparative overview of their potency. The half-

maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented

for each derivative against various cancer cell lines.
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Compound Target/Cell Line IC50 (µM)
Key Structural
Features & SAR
Insights

OMS5 A549 (Lung Cancer) 22.13[3][4]

Features a 4-

nitroaniline moiety

attached to the 2-

aminobenzothiazole

core.[3][4]

MCF-7 (Breast

Cancer)
24.31[3]

Demonstrates potent

activity, though not

primarily through

PI3Kγ inhibition.[3][4]

OMS14 A549 (Lung Cancer) 61.03[3][4]

Incorporates a

piperazine-4-

nitroaniline

substituent.[3][4]

MCF-7 (Breast

Cancer)
27.08[3]

Exhibits potent

inhibition of

PIK3CD/PIK3R1 (65%

inhibition at 100 µM).

[3][4]

Compound 7 A-375 (Melanoma) 16[5]
Derived from a

clathrodin scaffold.[5]

BALB/c 3T3

(Fibroblast)
71[5]

Shows a four-fold

selectivity for cancer

cells over non-

cancerous fibroblasts.

[5]
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Compound 20 HepG2 (Liver Cancer) 9.99[6]

A 2-

aminobenzothiazole-

thiazolidinone hybrid.

Substitution on the

phenyl ring enhances

activity.[6]

HCT-116 (Colon

Cancer)
7.44[6]

MCF-7 (Breast

Cancer)
8.27[6]

Compound 21 HepG2 (Liver Cancer) 12.14[6]

A 2-

aminobenzothiazole-

chalcone hybrid. A

methyl group on the

phenyl ring is optimal

for potency.[6]

HCT-116 (Colon

Cancer)
10.34[6]

MCF-7 (Breast

Cancer)
11.26[6]

Antimicrobial Activity of 2-Aminobenzothiazole
Derivatives
The escalating threat of antimicrobial resistance has spurred the search for novel antibacterial

and antifungal agents.[7] Derivatives of 2-aminobenzothiazole have been identified as a

promising class of compounds with potent activity against a variety of pathogenic

microorganisms.

Quantitative Antimicrobial Activity Data
The following table presents the in vitro antimicrobial activity of selected 2-aminobenzothiazole

analogs. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a
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drug that prevents visible growth of a microorganism, is used to indicate potency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Microorganism MIC (µM)
Key Structural
Features & SAR
Insights

1
Staphylococcus

aureus
2.9[7]

An N,N-disubstituted

2-

aminobenzothiazole.

The N-propylimidazole

moiety is crucial for its

antibacterial activity.

[7]

4
Staphylococcus

aureus
~5.8 - 8.7

Removal of the

chlorine atom from

compound 1 results in

a 2- to 3-fold decrease

in activity.[7]

5
Staphylococcus

aureus
~2.9

Shifting the chloro

group from the 6- to

the 5-position does

not affect activity

compared to

compound 1.[7]

6
Staphylococcus

aureus
>25

Removal of both the

chloro and methyl

groups leads to a

significant loss of

activity.[7]

7
Staphylococcus

aureus
~17.4

Replacing both

substituents with

fluorine results in a

roughly 6-fold

decrease in activity

compared to

compound 1.[7]
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Structure-Activity Relationship (SAR) Insights
By comparing the chemical structures of various active and inactive 2-aminobenzothiazole

analogs, key relationships between their structure and biological activity can be established.

R1 (2-Amino Group)

R2 (Benzene Ring)
2-Aminobenzothiazole Scaffold

Disubstitution is tolerated
Substitution

N-propylimidazole is critical for S. aureus activity

Aminopyridine motif enhances CDK2 inhibition

Halogens (Cl, F) can enhance anticancer activity

Substitution

Electron-withdrawing groups (e.g., NO2) can increase potency

Polar substitutions are not well-tolerated for antibacterial activity

Click to download full resolution via product page

Caption: Key SAR insights for 2-aminobenzothiazole derivatives.

General Insights: The 2-aminobenzothiazole scaffold serves as an excellent bioisostere for

other heterocyclic systems and can participate in various non-covalent interactions, such as

hydrogen bonds and π-π stacking, with its biological targets, which contributes to its inhibitory

activity.[6] The overall SAR suggests that precise modifications of the substituents on both the
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exocyclic amino group and the fused benzene ring are crucial for the development of potent

and selective anticancer or antimicrobial agents.[2]

Experimental Protocols
Synthesis of N,N-disubstituted 2-aminobenzothiazoles
(Antibacterial Agents)
A key intermediate is prepared in two steps from 2-methyl, 4-chloroaniline. The aniline is

reacted with di-2-pyridyl-thiocarbonate to yield a 2-thiobenzothiazole intermediate. This is then

converted to 2-bromo benzothiazole using benzyltrimethylammonium bromide, followed by the

addition of 1-(3-aminopropyl)imidazole to produce the desired 2-aminobenzothiazole.[7]

Anticancer Activity Assessment: MTT Assay
The antiproliferative activity of the synthesized compounds is evaluated against human cancer

cell lines (e.g., A549, MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^3 cells/well and

incubated for 24 hours.

Compound Treatment: The cells are then treated with various concentrations of the 2-

aminobenzothiazole derivatives and incubated for an additional 48-72 hours.

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plates are incubated for 4 hours at 37°C.

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a

solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC50 Calculation: The IC50 values are calculated from the dose-response curves.
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Seed cancer cells in 96-well plates

Incubate for 24 hours

Treat cells with 2-aminobenzothiazole derivatives

Incubate for 48-72 hours

Add MTT solution

Incubate for 4 hours

Solubilize formazan crystals with DMSO

Measure absorbance at 570 nm

Calculate IC50 values
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Caption: Workflow for the MTT assay to determine anticancer activity.
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Antimicrobial Activity Assessment: Minimum Inhibitory
Concentration (MIC) Determination
The antibacterial activity of the compounds is determined by the broth microdilution method

according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Compound Preparation: The test compounds are dissolved in DMSO to prepare stock

solutions.

Bacterial Inoculum Preparation: Bacterial strains (e.g., S. aureus) are grown in Mueller-

Hinton broth (MHB) to a specific turbidity (e.g., 0.5 McFarland standard).

Serial Dilution: The compounds are serially diluted in MHB in 96-well microtiter plates.

Inoculation: Each well is inoculated with the prepared bacterial suspension.

Incubation: The plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

Signaling Pathways Targeted by 2-
Aminobenzothiazole Derivatives
Several 2-aminobenzothiazole derivatives exert their anticancer effects by modulating key

signaling pathways involved in cell growth, survival, and proliferation. One such critical pathway

is the PI3K/AKT/mTOR pathway.
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Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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